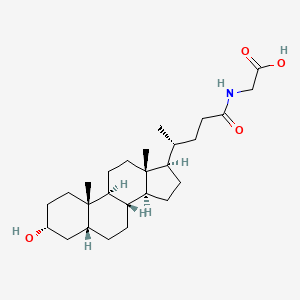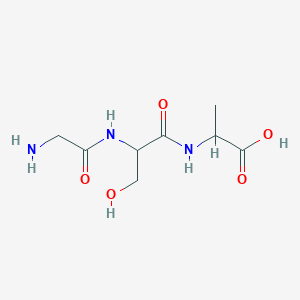
CIS-7, CIS-11-HEXADECADIENYL ACETATE
Overview
Description
CIS-7, CIS-11-HEXADECADIENYL ACETATE is a volatile organic compound primarily known for its role as a pheromone. It is used as an attractant for the Pink Bollworm (Pectinophora gossypiella), a pest that affects cotton crops . The compound has the molecular formula C₁₈H₃₂O₂ and is characterized by its two double bonds at the 7th and 11th positions of the hexadecane chain .
Preparation Methods
CIS-7, CIS-11-HEXADECADIENYL ACETATE can be synthesized through various methods. One common synthetic route involves the Wittig reaction, which couples an aldehyde with a phosphonium ylide to form the desired alkene . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide. Industrial production methods often involve the thermal Claisen rearrangement, which provides a more efficient pathway for large-scale synthesis .
Chemical Reactions Analysis
CIS-7, CIS-11-HEXADECADIENYL ACETATE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol. Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields a carboxylic acid .
Scientific Research Applications
CIS-7, CIS-11-HEXADECADIENYL ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of pheromone synthesis and chemical communication.
Mechanism of Action
CIS-7, CIS-11-HEXADECADIENYL ACETATE functions primarily as an insect attractant. It mimics the natural pheromones of the Pink Bollworm, disrupting their mating behavior and reducing their population . The molecular targets include olfactory receptors in the insects, which are activated upon detection of the compound. This activation triggers a series of neural pathways that lead to the attraction behavior .
Comparison with Similar Compounds
CIS-7, CIS-11-HEXADECADIENYL ACETATE is unique in its specific double-bond configuration and its role as a pheromone. Similar compounds include:
7Z,11Z-Hexadecadienyl acetate: Another pheromone with a similar structure but different double-bond configuration.
7,11-Hexadecadien-1-ol acetate: A related compound with an alcohol group instead of an acetate group.
These compounds share similar uses in pest control but differ in their chemical properties and efficacy .
Properties
CAS No. |
50933-33-0 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[(7E,11E)-hexadeca-7,11-dienyl] acetate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10+ |
InChI Key |
BXJHOKLLMOYSRQ-MVQNEBOGSA-N |
SMILES |
CCCCC=CCCC=CCCCCCCOC(=O)C |
Isomeric SMILES |
CCCC/C=C/CC/C=C/CCCCCCOC(=O)C |
Canonical SMILES |
CCCCC=CCCC=CCCCCCCOC(=O)C |
Appearance |
Solid powder |
boiling_point |
130-132 °C BP: 170-175 °C at 3 mm Hg; 191-195 °C at 4.5 mm Hg; 146 °C at 1 mm Hg |
Color/Form |
Colorless or light yellow liquid Yellow liquid |
density |
0.885 at 20 °C |
Key on ui other cas no. |
50933-33-0 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
In water, 0.2 mg/L at 25 °C Soluble in most organic solvents. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gossyplure |
vapor_pressure |
8.251X10-5 mm Hg at 25 °C (11 mPa) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















